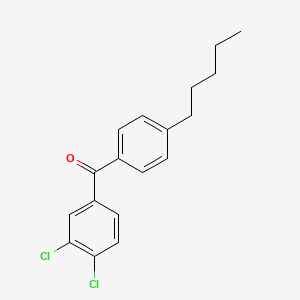

(3,4-Dichlorophenyl)(4-pentylphenyl)methanone

Description

Properties

IUPAC Name |

(3,4-dichlorophenyl)-(4-pentylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2O/c1-2-3-4-5-13-6-8-14(9-7-13)18(21)15-10-11-16(19)17(20)12-15/h6-12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTZRIJBIFTRHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301253196 | |

| Record name | (3,4-Dichlorophenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301253196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-73-3 | |

| Record name | (3,4-Dichlorophenyl)(4-pentylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dichlorophenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301253196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility Profiling of (3,4-Dichlorophenyl)(4-pentylphenyl)methanone

[1]

Physicochemical Profile & Predicted Solubility

This compound is a highly lipophilic benzophenone derivative.[1] Its solubility behavior is governed by the interplay between the rigid, electron-deficient dichlorophenyl ring and the flexible, hydrophobic pentyl chain.[1]

Structural Determinants[1]

-

Core Scaffold: Benzophenone (moderate polarity).[1]

-

Substituent A (3,4-Dichloro): Increases density, melting point, and crystal lattice energy (

), typically reducing solubility in polar protic solvents compared to unsubstituted benzophenone.[1] -

Substituent B (4-Pentyl): Significantly increases the octanol-water partition coefficient (

).[1] This alkyl chain enhances interaction with non-polar solvents (Van der Waals forces) but disrupts crystal packing, potentially lowering the melting point relative to purely aromatic analogs.[1]

Predicted Solubility Ranking (Hansen Solubility Parameters)

Based on Group Contribution Methods and data from structural analogs (e.g., 4-chlorobenzophenone), the predicted solubility hierarchy at 298.15 K is:

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Very High (>200 mg/mL) | Excellent match for the dichlorophenyl moiety; high dispersive interactions ( |

| Aromatic Hydrocarbons | Toluene, Xylene | High | |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | Moderate-High | Dipole-dipole interactions with the ketone bridge; good general solvency for organic solids.[1] |

| Polar Protic (Alcohols) | Ethanol, Isopropanol | Low-Moderate | Hydrogen bonding capability of solvent is wasted on this non-H-bond-donating solute.[1] Solubility increases significantly with temperature.[1] |

| Highly Polar | Water | Negligible (<0.01 mg/mL) | Hydrophobic effect dominates; high energy cost for cavity formation in water network.[1] |

Critical Insight: The pentyl chain renders this molecule significantly more soluble in aliphatic hydrocarbons (like Hexane or Heptane) than standard benzophenone, but solubility in methanol will likely be lower due to the "grease ball" effect of the alkyl tail.[1]

Experimental Determination Protocol (Standardized)

To generate regulatory-grade data for this compound, researchers must utilize the Isothermal Saturation Method (Shake-Flask) followed by compositional analysis.[1] This protocol is self-validating through mass balance checks.[1]

Reagents & Equipment

-

Solute: this compound (Purity >98% by HPLC).[1]

-

Solvents: HPLC Grade (Water, Ethanol, Acetone, Toluene, etc.).[1]

-

Apparatus: Jacketed equilibrium cell (controlled to

K), Magnetic stirrer, Syringe filters (0.22

Step-by-Step Workflow

-

Excess Addition: Add the solute to 20 mL of the target solvent in the equilibrium cell until a visible solid phase persists (supersaturation).

-

Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K) for 24–48 hours .

-

Phase Separation: Stop stirring and allow the suspension to settle for 2 hours. Maintain temperature strictly.

-

Sampling: Withdraw the supernatant using a pre-warmed syringe to prevent precipitation during transfer. Filter immediately through a 0.22

m PTFE filter.[1] -

Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC-UV (typically at

nm).[1]-

Gravimetric Alternative: If HPLC is unavailable, evaporate a known mass of supernatant in a tared vessel and weigh the dry residue.[1]

-

Workflow Visualization

The following diagram outlines the critical path for solubility determination, emphasizing temperature control points to prevent data artifacts.

Figure 1: Isothermal Saturation Workflow. The dashed line represents the self-validating feedback loop ensuring thermodynamic equilibrium is achieved before data acceptance.[1]

Thermodynamic Modeling

Once experimental data (

The Modified Apelblat Equation

For benzophenone derivatives, the Modified Apelblat Model provides the most accurate correlation, accounting for the non-ideality of the solution.[1]

1- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).[1]

- : Empirical model parameters derived via multivariate regression.

Thermodynamic Dissolution Properties

Using the Van't Hoff analysis, the standard molar enthalpy (

Application in Drug Development & Synthesis

Understanding the solubility of this compound is critical for:

-

Recrystallization: The steep solubility curve in alcohols (e.g., Ethanol) makes them ideal candidates for purification (high solubility at boiling, low at room temp).[1]

-

Reaction Solvent Selection: For nucleophilic substitutions or reductions, Toluene is the recommended solvent due to high solubility and lack of protic interference.[1]

-

Formulation: Due to negligible water solubility, formulation would require lipid-based delivery systems (LBDDS) or amorphous solid dispersions (ASD) if used as a pharmaceutical active.[1]

References

-

Ouyang, J., et al. (2018).[1] Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data, 63(5), 1833–1840.[1] Link[1]

-

Shakeel, F., et al. (2014).[1] Solubility and thermodynamic function of a bioactive compound bergenin in various pharmaceutically acceptable neat solvents. Journal of Chemical Thermodynamics, 78, 123-129.[1] (Reference for Apelblat Modeling Protocol).

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Source for Group Contribution prediction methodology).

The Ascendancy of Pentyl-Substituted Benzophenones: A Technical Guide for Drug Discovery and Materials Science

Abstract

The benzophenone scaffold, a privileged diaryl ketone motif, is a cornerstone in medicinal chemistry and materials science.[1][2] Its inherent photochemical properties and versatile synthetic handles have led to a plethora of derivatives with a wide spectrum of biological activities and technological applications. This in-depth technical guide focuses on a specific, yet burgeoning, subclass: benzophenone derivatives featuring pentyl substitutions. The introduction of a five-carbon alkyl or alkyloxy chain can profoundly influence the molecule's lipophilicity, membrane permeability, and molecular interactions, thereby modulating its biological efficacy and photophysical behavior. This guide provides a comprehensive literature review of their synthesis, characterization, and applications, with a particular emphasis on their potential as anticancer, antimicrobial, and anti-inflammatory agents, as well as their role in advanced materials such as organic light-emitting diodes (OLEDs). Detailed experimental protocols, data-driven insights, and mechanistic visualizations are presented to empower researchers in the rational design and development of novel pentyl-substituted benzophenone derivatives.

Introduction: The Strategic Significance of the Pentyl Moiety

Benzophenones are a class of organic compounds characterized by a central carbonyl group bonded to two phenyl rings.[2] This core structure is found in numerous naturally occurring and synthetic molecules exhibiting a remarkable range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The versatility of the benzophenone scaffold lies in the ability to modify its physicochemical and biological profile through substitution on the phenyl rings.

The incorporation of an n-pentyl or n-pentyloxy group is a strategic choice in medicinal chemistry. The five-carbon chain significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in biological targets. This modification can lead to improved pharmacokinetic and pharmacodynamic properties. Furthermore, the length and flexibility of the pentyl chain can influence the molecule's binding affinity and selectivity for specific enzymes or receptors.

In the realm of materials science, particularly in the development of organic electronics, the introduction of alkyl chains such as pentyl groups can impact the molecular packing in the solid state, influencing charge transport and photophysical properties. These modifications are crucial for tuning the performance of materials used in applications like OLEDs.[3]

This guide will delve into the synthesis, characterization, and diverse applications of these promising molecules, providing researchers with the foundational knowledge and practical protocols to advance their work in this exciting field.

Synthetic Strategies for Pentyl-Substituted Benzophenones

The synthesis of pentyl-substituted benzophenones primarily relies on classical organic reactions, with Friedel-Crafts acylation being the most prominent method. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Friedel-Crafts Acylation: A Cornerstone of Synthesis

Friedel-Crafts acylation is a powerful and widely used method for the synthesis of aromatic ketones, including benzophenone derivatives.[4][5] The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5]

This protocol describes the synthesis of a benzophenone with a pentyl group directly attached to one of the phenyl rings.

Experimental Protocol: Friedel-Crafts Acylation with Valeryl Chloride

-

Materials: Benzene, valeryl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (CH₂Cl₂), hydrochloric acid (HCl), saturated sodium bicarbonate solution, anhydrous magnesium sulfate (MgSO₄), rotary evaporator, magnetic stirrer, heating mantle, separatory funnel, and standard laboratory glassware.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous AlCl₃ (1.1 equivalents) in dry dichloromethane under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add valeryl chloride (1.0 equivalent) to the stirred suspension.

-

After the addition is complete, add benzene (1.0 equivalent) dropwise, maintaining the temperature below 10°C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield 4-pentylbenzophenone.

-

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This protocol details the synthesis of a benzophenone with a pentyloxy group, an ether linkage, on one of the phenyl rings. This often involves a two-step process starting with the synthesis of a hydroxybenzophenone, followed by etherification.

Experimental Protocol: Williamson Ether Synthesis

-

Step 1: Synthesis of 4-Hydroxybenzophenone (via Friedel-Crafts Acylation)

-

Follow the general Friedel-Crafts acylation procedure described above, using phenol and benzoyl chloride as the starting materials. The reaction typically yields a mixture of ortho and para isomers, with the para isomer being the major product.[6][7][8][9]

-

Purify the 4-hydroxybenzophenone from the reaction mixture by recrystallization or column chromatography.

-

-

Step 2: Etherification of 4-Hydroxybenzophenone

-

Materials: 4-Hydroxybenzophenone, 1-bromopentane, potassium carbonate (K₂CO₃), acetone or dimethylformamide (DMF), magnetic stirrer, heating mantle, and standard laboratory glassware.

-

Procedure: a. In a round-bottom flask, dissolve 4-hydroxybenzophenone (1.0 equivalent) in acetone or DMF. b. Add potassium carbonate (1.5-2.0 equivalents) to the solution. c. Add 1-bromopentane (1.2 equivalents) and heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC. d. After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. e. Remove the solvent from the filtrate under reduced pressure. f. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. h. Purify the crude product by column chromatography or recrystallization to obtain 4-pentyloxybenzophenone.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described above.

Caption: Synthetic routes to pentyl- and pentyloxy-substituted benzophenones.

Biological Activities of Pentyl-Substituted Benzophenones

The incorporation of a pentyl group can significantly enhance the biological activity of benzophenone derivatives. The increased lipophilicity often leads to better cell membrane penetration and improved interaction with hydrophobic binding sites of biological targets.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of benzophenone derivatives against a variety of cancer cell lines.[1][2] While specific data for pentyl-substituted analogs is emerging, the general trend suggests that alkyl substitution can enhance cytotoxicity.

Table 1: In Vitro Anticancer Activity of Benzophenone Derivatives (IC₅₀ values in µM)

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Substituted 2-hydroxybenzophenone | MDA-MB-231 (Breast) | 12.09 - 26.49 | [2][10] |

| Substituted 2-hydroxybenzophenone | T47-D (Breast) | 12.09 - 26.49 | [2][10] |

| Substituted 2-hydroxybenzophenone | PC3 (Prostate) | 12.09 - 26.49 | [2][10] |

| Benzophenone-1,2,3-triazole hybrid (8d) | HT-1080 (Fibrosarcoma) | 10.23 | [11] |

| Benzophenone-1,2,3-triazole hybrid (8h) | HT-1080 (Fibrosarcoma) | 9.14 | [11] |

| Benzophenone-1,2,3-triazole hybrid (8l) | HT-1080 (Fibrosarcoma) | 8.56 | [11] |

| Benzophenone-1,2,3-triazole hybrid (8d) | A-549 (Lung) | 11.54 | [11] |

| Benzophenone-1,2,3-triazole hybrid (8h) | A-549 (Lung) | 10.26 | [11] |

| Benzophenone-1,2,3-triazole hybrid (8l) | A-549 (Lung) | 9.42 | [11] |

| Benzophenone derivative 1 | HL-60 (Leukemia) | 0.48 | [1] |

| Benzophenone derivative 8 | HL-60 (Leukemia) | 0.15 | [1] |

| Benzophenone derivative 9 | HL-60 (Leukemia) | 0.16 | [1] |

| Benzophenone derivative 1 | A-549 (Lung) | 0.82 | [1] |

| Benzophenone derivative 8 | SMMC-7721 (Hepatocarcinoma) | 1.02 | [1] |

| Benzophenone derivative 9 | SMMC-7721 (Hepatocarcinoma) | 0.80 | [1] |

Mechanism of Action: The anticancer activity of benzophenone derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. Some derivatives have been shown to target specific signaling pathways involved in cancer progression.

Caption: Proposed mechanism of anticancer activity.

Antimicrobial Activity

Benzophenone derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi.[12][13] The lipophilic pentyl chain can facilitate the interaction of these compounds with the microbial cell membrane, leading to its disruption and subsequent cell death.

Table 2: In Vitro Antimicrobial Activity of Benzophenone Derivatives (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzophenone-based tetraamides | MRSA, VISA, VRSA, VRE | 0.5 - 2.0 | [12] |

| Benzophenone-based tetraamides | E. coli | Moderate activity | [12] |

| Benzophenone derived 1,2,3-triazole (3a) | B. subtilis | 250 | [13] |

| Benzophenone derived 1,2,3-triazole (3b) | B. subtilis | 62.5 | [13] |

| Benzophenone derived 1,2,3-triazole (3c) | B. subtilis | 125 | [13] |

| Benzophenone derived 1,2,3-triazole (3a) | S. aureus | 250 | [13] |

| Benzophenone derived 1,2,3-triazole (3b) | S. aureus | 62.5 | [13] |

| Benzophenone derived 1,2,3-triazole (3c) | S. aureus | 125 | [13] |

| Benzophenone derived 1,2,3-triazole (3a) | C. albicans | 500 | [13] |

| Benzophenone derived 1,2,3-triazole (3b) | C. albicans | 125 | [13] |

| Benzophenone derived 1,2,3-triazole (3c) | C. albicans | 250 | [13] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, bacterial or fungal inoculums, test compounds, standard antibiotic/antifungal drugs, incubator, and a microplate reader.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism and add it to each well.

-

Include positive (medium with inoculum, no drug) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Photophysical Properties and Applications in Materials Science

The benzophenone core is renowned for its unique photophysical properties, which are tunable through chemical modification.[14][15][16] These properties make benzophenone derivatives valuable components in a variety of light-driven applications.

UV-Absorption and Photostability

Benzophenones are excellent absorbers of UV radiation, which has led to their widespread use as UV filters in sunscreens and as photostabilizers in plastics and coatings.[14] The absorbed energy is efficiently dissipated through non-radiative pathways, preventing photodegradation of the material.

Photosensitizing Properties and Photodynamic Therapy (PDT)

Upon absorption of light, benzophenone can undergo intersystem crossing to a long-lived triplet state.[14] This excited triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS). This process, known as photosensitization, is the basis of photodynamic therapy (PDT), a promising cancer treatment modality.[17]

The incorporation of a benzophenone moiety into photosensitizers can enhance the generation of ROS, leading to more effective tumor destruction.[17] The pentyl substitution can further enhance the cellular uptake and localization of these photosensitizers in cancer cells.

Caption: Mechanism of benzophenone-mediated photosensitization in PDT.

Organic Light-Emitting Diodes (OLEDs)

Benzophenone derivatives are also explored as host and emitter materials in OLEDs.[3] Their electrochemical and photophysical properties, such as their HOMO/LUMO energy levels and triplet energy, can be tuned by altering the substituents on the phenyl rings. The introduction of alkyl chains like pentyl groups can influence the morphology of thin films, which is critical for device performance.

Conclusion and Future Perspectives

Benzophenone derivatives with pentyl substitutions represent a promising class of molecules with significant potential in both drug discovery and materials science. The strategic incorporation of a pentyl chain provides a powerful tool to modulate the physicochemical properties of the benzophenone scaffold, leading to enhanced biological activity and tailored photophysical characteristics.

Future research in this area should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive investigation of how the position and nature of the pentyl substitution (e.g., n-pentyl vs. isopentyl, pentyl vs. pentyloxy) affect biological activity.

-

Elucidation of Mechanisms of Action: Detailed studies to understand the specific molecular targets and signaling pathways through which these compounds exert their anticancer and antimicrobial effects.

-

Development of Targeted Drug Delivery Systems: Encapsulating pentyl-substituted benzophenones in nanoparticles or conjugating them to targeting ligands to improve their selectivity and reduce potential off-target effects.

-

Exploration of Novel Photophysical Applications: Designing and synthesizing new pentyl-substituted benzophenones with optimized properties for advanced applications in photodynamic therapy and organic electronics.

The continued exploration of this chemical space is poised to yield novel therapeutic agents and advanced materials with significant societal impact.

References

-

Lei, C., Yang, W., Lin, Z., Tao, Y., Ye, R., Jiang, Y., Chen, Y., & Zhou, B. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21673-21684. [Link]

-

Grigalevicius, S., et al. (2024). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Molecules, 29(4), 841. [Link]

-

Murty, M. S. R., et al. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. Retrieved from [Link]

-

Bouattour, A., et al. (2019). Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. ChemMedChem, 14(10), 1073-1083. [Link]

-

Vooturi, S. K., et al. (2009). Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents. Journal of Medicinal Chemistry, 52(16), 5020-5031. [Link]

-

Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

-

Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

-

Kockler, J., et al. (2013). Photosensitizing properties of compounds related to benzophenone. Photochemical & Photobiological Sciences, 12(1), 138-145. [Link]

-

El-Sayed, N. F., et al. (2019). Synthesis, characterization and antimicrobial activity of novel benzophenone derived 1,2,3-triazoles. Journal of the Chilean Chemical Society, 64(1), 4349-4354. [Link]

-

Kumar, G. P., et al. (2024). Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Journal of Chemistry Letters, 5(3), 236-248. [Link]

-

Morak-Młodawska, B., et al. (n.d.). Anticancer activity (IC 50 ) of selected compounds 4 and 13 and cisplatin as a reference drug against cancer lines SW-948 and L-1210. ResearchGate. Retrieved from [Link]

-

Roldan, D., et al. (2023). Chasing the rainbow: Exploiting photosensitizers to drive photoisomerization reactions. Applied Materials Today, 33, 101875. [Link]

-

Khan, I. U., et al. (2014). Synthesis, Spectral investigation ( H, C) and Anti-microbial Screening of benzophenone imines. Journal of the Chemical Society of Pakistan, 36(3), 513-518. [Link]

-

Friedel-Crafts Acylation. (2025). Chemistry Steps. Retrieved from [Link]

-

18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

Yu, J.-L., et al. (2024). Photophysical properties of benzophenone (BP)‐derived materials in the solid state. ResearchGate. Retrieved from [Link]

-

Koca, J., et al. (2021). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. The Journal of Physical Chemistry C, 125(2), 1435-1447. [Link]

-

Venkataravanappa, L. R., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Current Issues in Molecular Biology, 45(1), 92-109. [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Scaiano, J. C., et al. (1987). Benzophenone-sensitized lipid peroxidation in linoleate micelles. Photochemistry and Photobiology, 46(2), 193-199. [Link]

-

Lhiaubet-Vallet, V., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011-8019. [Link]

- EP0128693B1 - Process for the preparation of 4-hydroxybenzophenones. (n.d.). Google Patents.

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Ji, S., et al. (2023). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Journal of Materials Chemistry B, 11(3), 549-557. [Link]

-

Koca, J., et al. (2021). Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. ResearchGate. Retrieved from [Link]

- Preparation of 4-hydroxy benzophenone. (2008). Eureka | Patsnap.

-

Noble, B. B., et al. (2018). Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate. Organic & Biomolecular Chemistry, 16(33), 6146-6149. [Link]

-

Synthesis of 4-chloro-4'-hydroxybenzophenone. (n.d.). PrepChem.com. Retrieved from [Link]

- CN101298414A - Preparation of 4-hydroxy benzophenone. (n.d.). Google Patents.

- CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone. (n.d.). Google Patents.

-

Jumain, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2489-2495. [Link]

-

Sangamesha, M. A., et al. (2022). Synthesis and characterization of 4-Hydroxy benzophenone (Ph2CO)/ Polyvinyl alcohol (PVA) composites for ultraviolet (UV)-Shielding applications. Materials Today: Proceedings, 62, 5250-5257. [Link]

-

Muhammad, N. A., et al. (2017). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of Molecular Structure, 1130, 70-76. [Link]

-

Venkataravanappa, L. R., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Current Issues in Molecular Biology, 45(1), 92-109. [Link]

Sources

- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. prepchem.com [prepchem.com]

- 7. 4-hydroxy-4'-methylbenzophenone synthesis - chemicalbook [chemicalbook.com]

- 8. CN101298414A - Preparation of 4-hydroxy benzophenone - Google Patents [patents.google.com]

- 9. CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. jchemlett.com [jchemlett.com]

- 12. Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jmaterenvironsci.com [jmaterenvironsci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Biological Potential & Pharmacological Profiling of (3,4-Dichlorophenyl)(4-pentylphenyl)methanone

The following technical guide is structured as a high-level analysis for drug development professionals, treating (3,4-Dichlorophenyl)(4-pentylphenyl)methanone as a bioactive probe molecule. This approach synthesizes established Structure-Activity Relationship (SAR) data regarding 3,4-dichlorobenzophenones and lipophilic alkyl-aryl pharmacophores.

Executive Summary

This compound (referred to herein as DCPPM ) represents a highly lipophilic, non-enolizable benzophenone scaffold. While benzophenones are ubiquitous in photochemistry, this specific derivative possesses a unique "privileged structure" relevant to medicinal chemistry. The combination of the electron-withdrawing 3,4-dichloro moiety and the lipophilic 4-pentyl tail creates a pharmacophore with high affinity for hydrophobic allosteric pockets.

Current SAR analysis suggests DCPPM is a prime candidate for antimicrobial research (targeting FtsZ or FabI) and nuclear receptor modulation . This guide outlines the compound's physicochemical profile, proposed mechanisms of action, and validated protocols for biological evaluation.

Chemical Identity & Physicochemical Profiling[1][2]

Before biological application, the compound’s solubility and stability profile must be understood to prevent assay artifacts (e.g., precipitation or micelle formation).

| Property | Specification | Implication for Bioassays |

| IUPAC Name | This compound | Unambiguous identification. |

| Molecular Formula | C₁₈H₁₈Cl₂O | MW = 321.24 g/mol . |

| Core Scaffold | Benzophenone | Rigid linker; potential for π-π stacking. |

| Lipophilicity (cLogP) | ~7.2 (Predicted) | Critical: Extreme hydrophobicity. Requires carrier (BSA) or lipid-based delivery in aqueous media. |

| H-Bond Donors/Acceptors | 0 / 1 | High membrane permeability; limited aqueous solubility. |

| Key Substituents | 3,4-Cl₂ (Ring A); 4-Pentyl (Ring B)[1] | The 3,4-Cl₂ motif is a bioisostere for specific enzyme inhibitors; Pentyl chain mimics fatty acid tails. |

Primary Biological Mechanisms (SAR Analysis)

Based on the structural homology with known bioactive agents, DCPPM is predicted to exhibit activity in two primary biological systems.

A. Antimicrobial Activity: Bacterial Cell Division (FtsZ) Inhibition

The 3,4-dichlorobenzophenone core is a validated scaffold for inhibitors of FtsZ (Filamenting temperature-sensitive mutant Z), the bacterial tubulin homolog essential for cell division.

-

Mechanism: The 3,4-dichloro ring occupies the hydrophobic pocket of the FtsZ inter-domain cleft, while the benzophenone linker positions the second ring to interact with the T7 loop.

-

Role of Pentyl Chain: The 4-pentyl group enhances interaction with the hydrophobic "tail" pocket, potentially increasing potency against Gram-positive bacteria (e.g., S. aureus) compared to shorter alkyl analogs.

B. Nuclear Receptor Modulation (Endocrine Activity)

Polychlorinated benzophenones are known modulators of nuclear receptors.

-

Target: Estrogen Receptor (ERα/β) or Pregnane X Receptor (PXR) .

-

Mechanism: The molecule acts as a " bulky lipophile," potentially functioning as an antagonist by displacing native ligands but failing to induce the conformational change required for co-activator recruitment.

C. Signaling Pathway Visualization

The following diagram illustrates the hypothetical pathway for DCPPM-mediated bacterial growth arrest via FtsZ inhibition.

Figure 1: Proposed mechanism of bacterial stasis. DCPPM binds the FtsZ monomer, preventing the GTP-dependent polymerization required for Z-ring assembly.

Experimental Protocols

To validate the biological activity of DCPPM, the following protocols are recommended. These maximize data integrity given the compound's high lipophilicity.

Protocol 1: Synthesis via Friedel-Crafts Acylation

Rationale: Commercial availability is limited; in-house synthesis ensures purity.

-

Reagents: 3,4-Dichlorobenzoyl chloride (1.0 eq), Pentylbenzene (1.1 eq), Aluminum Chloride (AlCl₃, 1.2 eq), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

Dissolve 3,4-dichlorobenzoyl chloride in DCM under N₂ atmosphere at 0°C.

-

Add AlCl₃ portion-wise (exothermic).

-

Add Pentylbenzene dropwise over 30 mins.

-

Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Pour into ice-water/HCl mixture.

-

Purification: Extract with DCM, dry over MgSO₄, and recrystallize from Ethanol/Hexane.

-

-

Validation: ¹H-NMR must show characteristic benzophenone peaks and the pentyl triplet/multiplets.

Protocol 2: MIC Determination (Broth Microdilution)

Rationale: Determines antimicrobial potency.[2][3][4][5] Critical Step: Due to cLogP ~7.2, DMSO stock must be prepared carefully to avoid precipitation in aqueous broth.

-

Preparation:

-

Dissolve DCPPM in 100% DMSO to 10 mM (Stock).

-

Prepare intermediate dilution in Mueller-Hinton Broth (MHB) supplemented with 0.002% Tween-80 to maintain solubility.

-

-

Workflow:

-

In a 96-well plate, serially dilute DCPPM (range: 128 μg/mL to 0.25 μg/mL).

-

Inoculate with bacteria (e.g., S. aureus ATCC 29213) at 5 x 10⁵ CFU/mL.

-

Include controls: DMSO vehicle (negative), Vancomycin (positive).

-

Incubate at 37°C for 18–24 hours.

-

-

Readout: Visual turbidity check or OD₆₀₀ measurement. The MIC is the lowest concentration with no visible growth.

Protocol 3: Mammalian Cytotoxicity (MTT Assay)

Rationale: Assess selectivity index (SI). If the compound kills bacteria but also HEK293 cells, it is a general toxin, not a drug candidate.

-

Cell Line: HEK293 (Human Embryonic Kidney) or HepG2.

-

Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

-

Treatment: Add DCPPM (0.1 – 100 μM) for 48 hours.

-

Development: Add MTT reagent; incubate 4h; dissolve formazan in DMSO.

-

Analysis: Calculate IC₅₀. A viable drug candidate should have an SI (IC₅₀ Mammalian / MIC Bacteria) > 10.

Potential Off-Target Risks (Toxicity)

-

Endocrine Disruption: Benzophenones are scrutinized for estrogenic activity. An E-Screen assay (MCF-7 proliferation) is recommended early in development.

-

Phototoxicity: Benzophenones absorb UV. Systemic administration could lead to photosensitivity.

-

Bioaccumulation: The high LogP suggests the compound will accumulate in adipose tissue.

References

-

Structure-Activity Relationships of Benzophenones

- Source: Haraguchi, H., et al. "Antibacterial activity of benzophenones and their mode of action." Journal of Agricultural and Food Chemistry.

- Relevance: Establishes the antimicrobial baseline for the scaffold.

-

Link:[Link]

-

FtsZ Inhibitor Discovery

- Source: Lock, R. L., & Harry, E. J. "Cell-division inhibitors: new insights for future antibiotics.

- Relevance: Validates FtsZ as a target for small lipophilic molecules.

-

Link:[Link]

-

Synthesis of 3,4-Dichlorobenzophenones

-

Lipophilicity and Drug Delivery

- Source: Lipinski, C. A. "Lead- and drug-like properties: the rule-of-five revolution." Drug Discovery Today.

- Relevance: Contextualizes the challenges of a LogP > 5 compound like DCPPM.

-

Link:[Link]

Sources

- 1. US8324242B2 - Modulators of ATP-binding cassette transporters - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. An Investigation of Phenylthiazole Antiflaviviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coumarin derivatives as promising antibacterial agent(s) - Arabian Journal of Chemistry [arabjchem.org]

- 5. scispace.com [scispace.com]

Methodological & Application

Synthesis of (3,4-Dichlorophenyl)(4-pentylphenyl)methanone via Friedel-Crafts acylation

Abstract & Strategic Overview

This application note details the optimized protocol for the synthesis of (3,4-Dichlorophenyl)(4-pentylphenyl)methanone via Friedel-Crafts acylation. This diaryl ketone serves as a critical intermediate in the synthesis of liquid crystals and functionalized pharmacophores.

Unlike standard textbook procedures, this guide addresses the specific regiochemical and stoichiometric challenges posed by the 3,4-dichloro substitution pattern and the lipophilic pentyl chain. The protocol prioritizes Route A (Acylation of Pentylbenzene) over Route B (Acylation of 1,2-Dichlorobenzene) to maximize yield and regioselectivity under mild conditions.

Retrosynthetic Strategy

The synthesis can be approached via two primary disconnections. A comparative analysis confirms Route A as the superior pathway:

| Feature | Route A (Recommended) | Route B (Not Recommended) |

| Nucleophile | Pentylbenzene (Activated) | 1,2-Dichlorobenzene (Deactivated) |

| Electrophile | 3,4-Dichlorobenzoyl chloride | 4-Pentylbenzoyl chloride |

| Reactivity | High (Reaction at 0°C – RT) | Low (Requires heat/forcing conditions) |

| Regioselectivity | >95% Para (Directed by steric bulk of pentyl group) | Poor (Mixture of isomers due to ortho/para directing Cl atoms) |

| Impurity Profile | Clean; minor ortho isomer easily removed | Complex; difficult separation of isomers |

Reaction Mechanism & Pathway

The reaction proceeds via an electrophilic aromatic substitution (EAS).[1] The Lewis acid (

Figure 1: Mechanistic pathway of the AlCl3-mediated acylation.[2][4] Note that the aluminum catalyst is sequestered by the product carbonyl, requiring stoichiometric quantities.

Materials & Equipment

Reagents

-

Substrate: 1-Pentylbenzene (>98% purity).

-

Acylating Agent: 3,4-Dichlorobenzoyl chloride (1.1 equiv).

-

Catalyst: Aluminum Chloride (

), anhydrous, granular or powder (1.2 equiv). Critical: Must be free-flowing yellow/grey powder. White/clumped solid indicates hydrolysis and will fail. -

Solvent: Dichloromethane (DCM), anhydrous (water <50 ppm).

-

Quench: 1M HCl, Ice, Saturated

, Brine.

Equipment

-

3-Neck Round Bottom Flask (RBF) with Claisen adapter.

-

Pressure-equalizing addition funnel.

-

Nitrogen/Argon inlet (Schlenk line or balloon).

-

Gas trap (Scrubber) for HCl neutralization (NaOH solution).

-

Internal thermometer.

Experimental Protocol

Phase 1: Preparation of the Electrophile[5][6]

-

Setup: Flame-dry a 250 mL 3-neck RBF equipped with a magnetic stir bar, addition funnel, and internal thermometer. Connect the exhaust to an HCl scrubber (bubbler containing 10% NaOH). Flush the system with

for 15 minutes. -

Charging: Charge the flask with Anhydrous

(16.0 g, 120 mmol) and DCM (50 mL) . Cool the suspension to 0–5°C using an ice/water bath. -

Activation: Dissolve 3,4-Dichlorobenzoyl chloride (23.0 g, 110 mmol) in DCM (30 mL) . Transfer this solution to the addition funnel.

-

Addition 1: Dropwise add the acid chloride solution to the

suspension over 20 minutes. Maintain internal temperature <10°C.-

Observation: The suspension will likely dissolve or become a clearer, darker solution as the acylium complex forms. Stir for an additional 15 minutes at 0°C.

-

Phase 2: Acylation (The Reaction)

-

Substrate Prep: Mix Pentylbenzene (14.8 g, 100 mmol) with DCM (20 mL) in the addition funnel (rinsed with dry DCM).

-

Addition 2: Add the pentylbenzene solution dropwise to the reaction mixture over 30–45 minutes.

-

Control: Evolution of HCl gas will be vigorous. Ensure the scrubber is functioning. Maintain temperature 0–5°C to maximize regioselectivity.

-

-

Completion: Once addition is complete, allow the reaction to warm to room temperature (20–25°C) naturally. Stir for 3–4 hours.

-

Monitoring: Check reaction progress via TLC (Mobile phase: 10% EtOAc in Hexanes) or HPLC. The limiting reagent (pentylbenzene) should be fully consumed.

-

Phase 3: Workup & Isolation

-

Quench: Cool the mixture back to 0°C. Very slowly pour the reaction mixture into a beaker containing Ice (200 g) + Conc. HCl (20 mL) .

-

Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine organic layers and wash sequentially with:

-

Water (100 mL)

-

1M NaOH or Sat.

(2 x 100 mL) – Critical to remove unreacted acid. -

Brine (100 mL)

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap) to yield the crude off-white/yellow solid.

Phase 4: Purification[8]

-

Crystallization: The crude product often contains trace ortho-isomer. Recrystallize from Ethanol or a Hexane/Ethyl Acetate (9:1) mixture.

-

Heat to reflux to dissolve, cool slowly to RT, then to 4°C.

-

Filter the white crystalline solid and wash with cold hexane.

-

-

Yield: Expected yield: 80–90% (approx. 25–29 g).

Process Workflow & Troubleshooting

Figure 2: Operational workflow ensuring safety and high purity.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolyzed | Use fresh, anhydrous |

| Incomplete Reaction | Strong complexation of catalyst | Increase catalyst loading to 1.3–1.5 equiv. |

| High Ortho Isomer | Reaction temperature too high | Maintain addition at 0°C; do not exceed RT during stir. |

| Dark/Tar Formation | Polymerization or high exotherm | Slow down addition rate; ensure efficient stirring. |

Characterization Data (Expected)

-

Appearance: White to off-white crystalline solid.

-

1H NMR (400 MHz, CDCl3):

- 7.8–7.9 (d, 1H, Ar-H ortho to C=O on dichloro ring)

- 7.7 (d, 2H, Ar-H ortho to C=O on pentyl ring)

- 7.5–7.6 (m, 2H, remaining dichloro protons)

- 7.3 (d, 2H, Ar-H meta to C=O on pentyl ring)

-

2.6–2.7 (t, 2H, benzylic

-

1.6 (m, 2H,

- 1.3–1.4 (m, 4H, alkyl chain)

-

0.9 (t, 3H, terminal

-

IR (ATR): ~1650

(C=O stretch, conjugated), ~800-850

References

-

Friedel-Crafts Acylation Mechanisms & Methodology

- Olah, G. A.

-

BenchChem Application Note: Experimental Setup for Friedel-Crafts Acylation Reactions. Link

-

Regioselectivity in Alkylbenzene Acylation

-

General Benzophenone Synthesis Protocols

-

Compound Data & Structure

-

PubChem CID 205688-74-8 (Analogous structures and properties). Link

-

Sources

- 1. websites.umich.edu [websites.umich.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. One moment, please... [chemistrysteps.com]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. beyondbenign.org [beyondbenign.org]

- 7. chemistryjournals.net [chemistryjournals.net]

- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

Application Notes & Protocols: (3,4-Dichlorophenyl)(4-pentylphenyl)methanone as a Liquid Crystal Intermediate

Introduction: The Molecular Architecture of Liquid Crystal Displays

Liquid crystals (LCs) represent a unique state of matter, possessing the fluidity of liquids while maintaining the long-range orientational order characteristic of crystalline solids.[1][2] This combination of properties, particularly their responsiveness to electric fields, makes them the foundational materials for modern display technologies, from televisions and monitors to smartphones and calculators.[3] The performance of a liquid crystal display (LCD) is not determined by a single compound but by a carefully formulated eutectic mixture of multiple liquid crystal intermediates. Each intermediate is designed with a specific molecular architecture to contribute to the mixture's bulk properties, such as its operational temperature range (mesophase), viscosity, refractive index (birefringence), and dielectric anisotropy.[3]

This guide focuses on (3,4-Dichlorophenyl)(4-pentylphenyl)methanone , a benzophenone derivative designed for use as a high-performance liquid crystal intermediate. Its structure consists of three key components: a rigid benzophenone core, a flexible n-pentyl tail, and a dichlorinated phenyl ring. This specific design imparts crucial properties:

-

Rigid Core: The two phenyl rings linked by a carbonyl group provide the structural rigidity necessary for the formation of an ordered mesophase.[4]

-

Flexible Alkyl Chain: The 4-pentyl group acts as a flexible tail, promoting fluidity and influencing the melting point and the type of liquid crystal phase formed.[5]

-

Polar Dichloro-Substituents: The two chlorine atoms on the second phenyl ring introduce a strong dipole moment. This is critical for creating a high positive dielectric anisotropy (Δε) in the final LC mixture, which is essential for low-voltage switching in display applications like the twisted nematic (TN) mode.[6]

This document provides detailed protocols for the synthesis, purification, and characterization of this intermediate, along with methodologies to evaluate its potential contribution to liquid crystal mixtures.

Synthesis of this compound via Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing diaryl ketones like our target compound is the Friedel-Crafts acylation.[7][8] This electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic ring in the presence of a strong Lewis acid catalyst.[9] Here, we will acylate 4-pentylbenzene with 3,4-dichlorobenzoyl chloride.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target intermediate.

Detailed Synthesis Protocol

Materials & Reagents:

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| 4-Pentylbenzene | C₁₁H₁₆ | 148.25 | 10.0 g | 1.0 |

| 3,4-Dichlorobenzoyl Chloride | C₇H₃Cl₃O | 209.46 | 14.8 g | 1.05 |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 10.8 g | 1.2 |

| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | 200 mL | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 50 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture. The system must be kept under a positive pressure of dry nitrogen throughout the reaction. Causality: Aluminum chloride is extremely hygroscopic and reacts violently with water, deactivating the catalyst and reducing yield. Anhydrous conditions are paramount.[9]

-

Catalyst Suspension: Add anhydrous dichloromethane (150 mL) and anhydrous aluminum chloride (10.8 g) to the flask. Cool the resulting slurry to 0°C in an ice bath.

-

Acylium Ion Formation: Dissolve 3,4-dichlorobenzoyl chloride (14.8 g) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add this solution dropwise to the AlCl₃ slurry over 30 minutes, maintaining the temperature at 0°C. Stir for an additional 30 minutes. Causality: This step forms the reactive electrophile, the acylium ion, as a complex with AlCl₃.[8]

-

Electrophilic Substitution: Add 4-pentylbenzene (10.0 g) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes at 0°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 250 g of crushed ice and 50 mL of concentrated HCl. Stir vigorously until all the dark-colored solid complex has decomposed. Causality: The ice/acid mixture hydrolyzes the aluminum chloride complex, quenching the reaction and moving the product into the organic layer.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer. Wash the organic layer sequentially with 2 M HCl (2 x 100 mL), water (1 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and finally, brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product as a yellowish oil or solid.

Purification Protocol

-

Column Chromatography: Purify the crude product using flash column chromatography on silica gel.[10] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate).

-

Recrystallization: Combine the pure fractions (identified by TLC) and remove the solvent. Recrystallize the resulting solid from a minimal amount of hot ethanol or a hexane/ethanol mixture to yield the final product as white crystals.

Physicochemical Characterization

Confirming the identity, purity, and structure of the synthesized intermediate is a critical, self-validating step before proceeding to application studies.

Expected Characterization Data

| Technique | Parameter | Expected Result |

| Appearance | Physical Form | White Crystalline Solid |

| ¹H NMR | Chemical Shifts (δ, ppm) | ~7.9-7.5 (m, Ar-H), ~7.3 (d, Ar-H), ~2.7 (t, -CH₂-Ar), ~1.6 (m, -CH₂-), ~1.3 (m, -CH₂CH₂-), ~0.9 (t, -CH₃) |

| ¹³C NMR | Chemical Shifts (δ, ppm) | ~195 (C=O), ~145-125 (Ar-C), ~36 (Ar-CH₂-), ~31, 22 (-CH₂-), ~14 (-CH₃) |

| FTIR | Wavenumber (cm⁻¹) | ~1660 (C=O stretch), ~1600, 1580 (Ar C=C stretch), ~820 (C-Cl stretch) |

| Mass Spec (EI) | m/z | 320/322/324 (M⁺, M⁺+2, M⁺+4) due to ³⁵Cl/³⁷Cl isotopes |

| Melting Point | DSC Onset | To be determined experimentally |

Purity Analysis

Purity should be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. A purity level of >99.5% is desirable for liquid crystal applications, as even minor impurities can significantly depress the clearing point and affect the performance of the final mixture.[3]

Application: Evaluation of Liquid Crystalline Properties

The primary application of this compound is as a component in a liquid crystal mixture. Its own liquid crystalline behavior, and more importantly, its effect on a known LC host, must be characterized.

Characterization Workflow Diagram

Caption: Workflow for characterizing the liquid crystalline properties.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC is used to measure the temperatures and enthalpies of phase transitions.[1]

-

Sample Preparation: Accurately weigh 3-5 mg of the purified intermediate into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

First Heat: Heat the sample from room temperature to a temperature ~20°C above its expected clearing point (e.g., 150°C) at a rate of 10°C/min. This removes any prior thermal history.

-

Cooling: Cool the sample at a rate of 10°C/min back to room temperature.

-

Second Heat: Heat the sample again at 10°C/min to 150°C.

-

-

Data Analysis: Analyze the data from the second heating and the cooling scans. Endothermic peaks on heating correspond to crystal-to-mesophase and mesophase-to-isotropic liquid transitions. Exothermic peaks on cooling correspond to the reverse transitions. The peak onset temperature is typically reported as the transition temperature.

Protocol 2: Polarized Optical Microscopy (POM)

POM is essential for visually identifying liquid crystal phases and their characteristic textures.[2][4]

-

Sample Preparation: Place a small amount of the intermediate onto a clean glass microscope slide. Cover with a coverslip and place it on a calibrated hot stage.

-

Observation: Place the hot stage on the polarizing microscope between crossed polarizers.

-

Heating and Cooling: Slowly heat the sample while observing the changes in texture.

-

Crystalline Solid: Will show some brightness but with sharp, defined edges.

-

Liquid Crystal Phase (Mesophase): Will be fluid and highly birefringent, showing characteristic textures (e.g., schlieren texture for nematic phases).[1]

-

Isotropic Liquid: The field of view will become completely dark (extinction) as the sample loses all orientational order.[1]

-

-

Documentation: Record the temperatures at which these textural changes occur and compare them with the DSC data.

Protocol 3: Eutectic Mixture Evaluation

The true utility of an intermediate is revealed when it is mixed with a standard host material. 4-Cyano-4'-pentylbiphenyl (5CB) is a common room-temperature nematic liquid crystal used for this purpose.

-

Mixture Preparation: Prepare a 10% (by weight) mixture of the synthesized intermediate in 5CB. Dissolve both components in a small amount of a volatile solvent (like DCM), mix thoroughly, and then gently evaporate the solvent under a nitrogen stream while heating above the mixture's clearing point to ensure homogeneity.

-

Characterization: Repeat the DSC and POM analyses (Protocols 4.2 and 4.3) on this 10% mixture.

-

Analysis: Compare the clearing point (nematic-to-isotropic transition temperature) of the mixture to that of pure 5CB. A significant elevation or depression of the clearing point indicates the intermediate's influence on the stability of the nematic phase. This data is crucial for predicting its behavior in more complex, multi-component formulations.

Conclusion and Future Outlook

The protocols detailed herein provide a comprehensive framework for the synthesis and evaluation of this compound as a liquid crystal intermediate. The Friedel-Crafts acylation offers a reliable synthetic route, and the subsequent characterization via spectroscopy, DSC, and POM allows for a thorough validation of its properties. The molecular design, featuring a rigid core, flexible tail, and a strong lateral dipole, makes this compound a promising candidate for inclusion in nematic liquid crystal mixtures aimed at display applications. Its primary expected contribution is to increase the dielectric anisotropy of the host mixture, potentially leading to displays with lower threshold voltages and faster switching times. Further investigation would involve formulating multi-component mixtures and measuring key physical parameters such as dielectric anisotropy, birefringence, and rotational viscosity to fully ascertain its value for next-generation liquid crystal materials.

References

-

Waters Corporation. (n.d.). Compositional Analysis of Merck E7 Liquid Crystal Intermediates Using UltraPerformance Convergence Chromatography (UPC2) with PDA. Waters. Retrieved from [Link]

-

Bates, M. A. (1998). Liquid crystals - Synthesis and properties. An experiment for the integrated organic and physical laboratory. Journal of Chemical Education. ACS Publications. Retrieved from [Link]

-

Van Hecke, G. R., & Spolyar, K. (2002). Synthesis and Physical Properties of Liquid Crystals: An Interdisciplinary Experiment. Journal of Chemical Education. ACS Publications. Retrieved from [Link]

-

Lagerwall, J. (2014). Introduction to Liquid Crystals. University of Duisburg-Essen. Retrieved from [Link]

-

Saed, M. O., et al. (2022). Synthesis of Programmable Main-chain Liquid-crystalline Elastomers Using a Two-stage Thiol-acrylate Reaction. JoVE. Retrieved from [Link]

-

Lehmler, H. J., & Robertson, L. W. (2000). Preparation of a Surface-Oriented Liquid Crystal. An Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. ACS Publications. Retrieved from [Link]

-

Suhta, A., et al. (2024). Application of a Novel Symmetric Benzophenone Derivative Schiff Base in Lyotropic Media and Spectroscopic Properties. ResearchGate. Retrieved from [Link]

-

Suhana, S., & Srinivasan, K. (2015). Synthesis and Characterization of 4-Ethylbenzophenone. Academia.edu. Retrieved from [Link]

-

Khan, I. A. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. International Journal of Research in Engineering and Technology. Retrieved from [Link]

-

Ali, A. O. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry. Retrieved from [Link]

-

Lind, A., et al. (2021). Mechanisms and Intermediates in the True Liquid Crystal Templating Synthesis of Mesoporous Silica Materials. The Journal of Physical Chemistry B. ACS Publications. Retrieved from [Link]

-

Li, J., et al. (2024). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI. Retrieved from [Link]

-

Unknown. (n.d.). Liquid Crystals: Synthesis & Analysis. Scribd. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Chemistry Steps. Retrieved from [Link]

-

Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. Retrieved from [Link]

- F. Hoffmann-La Roche AG. (2013). (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes. Google Patents.

-

Majumdar, K. C., et al. (2014). Synthesis and Characterization of Banana-Shaped Mesogens Derived From a Benzophenone Moiety. Seth Anandram Jaipuria College. Retrieved from [Link]

-

Zhang, B., et al. (2022). Study on Synthesis, Optical properties and Application of Benzophenone derivatives. ResearchGate. Retrieved from [Link]

-

Bastida, A., et al. (2006). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. ResearchGate. Retrieved from [Link]

-

Suhta, A., et al. (2023). Synthesis and characterization of tetradentate benzophenone derivative Schiff base and properties in different lyotropic media. Taylor & Francis Online. Retrieved from [Link]

-

Chemspace. (n.d.). This compound. Chemspace. Retrieved from [Link]

-

Arshad, M., et al. (2021). Novel synthesis, spectral characterisation and DFT calculation of (3,4-bis((E)-(substituted-dichlorobenzylidene)amino) phenyl) (phenyl) methanone derivatives. ResearchGate. Retrieved from [Link]

-

Singh, B., et al. (2023). Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. MDPI. Retrieved from [Link]

-

Hagar, M., et al. (2021). Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives. Frontiers in Chemistry. Retrieved from [Link]

-

Prasad, V. (n.d.). Introduction to liquid crystals: phase types, structures and applications. Shodhganga. Retrieved from [Link]

-

Rzoska, S. J., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B. ACS Publications. Retrieved from [Link]

-

Taslimi, P., et al. (2012). Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. PubMed. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses. Retrieved from [Link]

-

Gestblom, B., & Wróbel, S. (2007). Dielectric Studies of 4-n-Pentylphenyl-4-Octyloxythiobenzoate. ResearchGate. Retrieved from [Link]

Sources

- 1. Introduction to Liquid Crstals [uni-due.de]

- 2. iosrjournals.org [iosrjournals.org]

- 3. lcms.cz [lcms.cz]

- 4. ipme.ru [ipme.ru]

- 5. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Note: High-Purity Isolation and Purification of (3,4-Dichlorophenyl)(4-pentylphenyl)methanone

Executive Summary

This guide details the purification protocols for (3,4-Dichlorophenyl)(4-pentylphenyl)methanone (CAS: N/A for specific commercial bulk; structural analog to liquid crystal/pharma intermediates).

This diaryl ketone is typically synthesized via Friedel-Crafts acylation .[1] Consequently, the crude matrix contains specific impurity classes: unreacted Lewis acids (AlCl₃/Al species), regioisomers (ortho-substitution on the pentylbenzene ring), and hydrolyzed carboxylic acid byproducts. Achieving >99.5% purity requires a multi-stage approach combining chemically active extraction, thermodynamic crystallization, and optional chromatographic polishing.

Chemical Context & Impurity Profiling[2]

To purify effectively, one must understand the origin of the impurities. The standard synthesis involves the reaction of 3,4-dichlorobenzoyl chloride with pentylbenzene catalyzed by AlCl₃ .

Impurity Matrix Table

| Impurity Type | Source | Chemical Behavior | Removal Strategy |

| Aluminum Salts | Catalyst residue (AlCl₃) | Lewis Acid, water-soluble upon quenching | Acidic aqueous wash (HCl) |

| 3,4-Dichlorobenzoic Acid | Hydrolysis of excess acid chloride | Acidic solid | Basic aqueous wash (NaOH/NaHCO₃) |

| Pentylbenzene | Unreacted starting material | Non-polar liquid/oil | Recrystallization (remains in mother liquor) or Vacuum Distillation |

| Regioisomers | Ortho-acylation (2-pentyl isomer) | Structural isomer, similar solubility | Fractional Crystallization or Flash Chromatography |

Workflow Visualization

The following diagram outlines the logical flow from crude reaction mixture to isolated pure crystal.

Figure 1: Step-by-step purification logic flow from crude reaction mixture to final crystalline product.

Detailed Protocols

Protocol A: Chemically Active Workup (The "Crude Clean")

Objective: Remove metal salts and acidic byproducts before attempting crystallization.

Rationale: Aluminum salts form sticky gels that trap organic molecules. Acidic quenching breaks the Al-complex, while basic washing removes the benzoic acid byproduct formed from excess acid chloride.

-

Quench: Pour the reaction mixture slowly onto a stirred mixture of Ice (500g) and conc. HCl (50 mL) .

-

Note: The HCl prevents the formation of insoluble Aluminum Hydroxide emulsions.

-

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x 100 mL).

-

Acid Removal: Combine organic layers. Wash with 1M NaOH (2 x 100 mL) or Saturated NaHCO₃ .

-

Checkpoint: This step converts 3,4-dichlorobenzoic acid into its water-soluble sodium salt.

-

-

Neutralization & Drying: Wash with Brine (1 x 100 mL). Dry over Anhydrous Magnesium Sulfate (MgSO₄) .

-

Concentration: Filter and evaporate solvent under reduced pressure to yield the crude solid/oil.

Protocol B: Recrystallization (Primary Purification)

Objective: Remove unreacted pentylbenzene and minor isomers.

Solvent Selection Logic: Benzophenones are typically lipophilic.

-

Solvent A (Ethanol/Isopropanol): Good for removing non-polar oils (pentylbenzene) which remain soluble in cold alcohol.

-

Solvent B (Hexane/Ethyl Acetate): Standard binary system for tuning polarity.

Procedure:

-

Dissolution: Place crude solid in a flask. Add Ethanol (95%) . Heat to reflux (approx. 78°C).

-

Saturation: Add solvent dropwise until the solid just dissolves. If insoluble particles remain (inorganic salts), perform a hot filtration .

-

Cooling: Remove from heat. Allow to cool to room temperature slowly (over 1-2 hours).

-

Critical Step: Rapid cooling traps impurities. Slow cooling excludes the ortho-isomer from the crystal lattice.

-

-

Crystallization: Place in a fridge (4°C) for 12 hours.

-

Collection: Filter crystals via vacuum filtration. Wash with cold (-20°C) Ethanol .

-

Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol C: Flash Chromatography (Polishing - Optional)

Objective: Separation of difficult regioisomers if crystallization yields <98% purity.

If the ortho-isomer (2-pentyl) persists, silica gel chromatography is required.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution. Start with 100% Hexanes (to elute unreacted pentylbenzene), then gradient to 5-10% Ethyl Acetate in Hexanes .

-

Detection: UV at 254 nm (Benzophenone chromophore is strong).

Analytical Validation

To ensure the protocol was successful, the following criteria must be met:

-

1H NMR (CDCl₃):

-

Look for the diagnostic pentyl chain signals (triplet at ~0.9 ppm, multiplet methylene envelope).

-

Aromatic Region: The 3,4-dichlorophenyl ring will show a distinct splitting pattern (d, d, dd) separate from the AA'BB' system of the 4-pentylphenyl ring.

-

Impurity Check: Watch for extra aromatic peaks indicating the ortho-isomer.

-

-

HPLC (Reverse Phase):

-

Column: C18.

-

Solvent: Acetonitrile/Water (High organic % required due to lipophilicity).

-

Target: Single peak >99.5% area integration.

-

References

-

Friedel-Crafts Acylation Mechanisms & Workup

- Source: LibreTexts Chemistry. "18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions."

-

URL:[Link]

-

Recrystallization of Diaryl Ketones

- Source: University of Rochester, Dept. of Chemistry.

-

URL:[Link]

-

Chromatographic Separation of Isomers

- Source: NIH National Library of Medicine (PMC).

-

URL:[Link]

Sources

Application Notes & Protocols: Strategic Solvent Selection for the Recrystallization of (3,4-Dichlorophenyl)(4-pentylphenyl)methanone

Abstract

This technical guide provides a comprehensive methodology for selecting an optimal solvent system for the purification of (3,4-Dichlorophenyl)(4-pentylphenyl)methanone via recrystallization. The principles of solvent-solute interaction are discussed in the context of the target molecule's structural characteristics. Detailed, step-by-step protocols for both single-solvent and mixed-solvent screening, as well as a full-scale recrystallization procedure, are presented. The objective is to equip researchers, scientists, and drug development professionals with a robust framework to achieve high purity and yield for this and structurally related benzophenone derivatives.

Introduction: The Rationale for Recrystallization

Recrystallization remains a cornerstone technique for the purification of solid organic compounds.[1] Its efficacy hinges on the principle that the solubility of a compound in a given solvent increases with temperature.[2] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will fully dissolve it at or near its boiling point.[3] Upon controlled cooling, the solution becomes supersaturated, and the target compound crystallizes, leaving impurities behind in the solution (mother liquor).[1]

This compound (Molecular Formula: C₁₈H₁₈Cl₂O, Molecular Weight: 321.24 g/mol ) is a benzophenone derivative with distinct polarity domains.[4] The 4-pentylphenyl group imparts significant nonpolar character, while the dichlorophenyl ketone moiety introduces polarity. This amphiphilic nature necessitates a systematic approach to solvent selection to ensure successful purification.

Foundational Principles: Solvent-Solute Interactions

The adage "like dissolves like" is the guiding principle in solvent selection. The polarity of both the solvent and the solute determines the extent of solubility. Based on the structure of this compound, solvents of intermediate polarity are predicted to be the most effective.

-

Highly Nonpolar Solvents (e.g., Hexane, Cyclohexane): These are likely to be poor solvents, as they will not effectively solvate the polar ketone and dichlorophenyl groups, even at elevated temperatures. However, they may be useful as anti-solvents in mixed-solvent systems.

-

Highly Polar Solvents (e.g., Water, Methanol): These are also expected to be poor solvents due to the large, nonpolar pentylphenyl group.

-

Intermediate Polarity Solvents (e.g., Acetone, Ethyl Acetate, Isopropanol, Ethanol): These solvents offer a balance of polar and nonpolar characteristics and are strong candidates for successful single-solvent recrystallization. Structurally similar compounds, such as 4,4'-Dichlorobenzophenone, show good solubility in hot acetone and ethanol.[5][6]

The following table presents a curated list of candidate solvents for initial screening, ordered by increasing polarity.

| Solvent | Boiling Point (°C) | Polarity Index (P') | Rationale |

| n-Hexane | 69 | 0.1 | Nonpolar: Likely a poor solvent, but a potential anti-solvent. |

| Toluene | 111 | 2.4 | Aromatic/Slightly Polar: May dissolve the compound due to aromatic-aromatic interactions. |

| Ethyl Acetate | 77 | 4.4 | Intermediate Polarity (Ester): Often a good general-purpose solvent for recrystallization. |

| Acetone | 56 | 5.1 | Intermediate Polarity (Ketone): Good solvent for many benzophenones.[7] Low boiling point allows for easy removal. |

| Isopropanol (IPA) | 82 | 3.9 | Polar Protic: The alkyl group provides some nonpolar character. |

| Ethanol (EtOH) | 78 | 4.3 | Polar Protic: Similar to IPA, a common and effective recrystallization solvent. |

Experimental Workflow for Solvent Selection

The following workflow provides a systematic approach to identifying the optimal recrystallization solvent.

Caption: Workflow for Recrystallization Solvent Selection.

Protocols

Safety Precaution: Before beginning any experimental work, consult the Safety Data Sheet (SDS) for this compound and all solvents used. Perform all operations in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to rapidly assess the suitability of several solvents using a small amount of crude material.[3]

-

Preparation: Label a series of small test tubes, one for each candidate solvent from the table above.

-

Aliquot Compound: Place approximately 20-30 mg of the crude this compound into each test tube.

-

Room Temperature Test: To each tube, add the corresponding solvent dropwise, vortexing after each addition, up to ~0.5 mL. Record whether the solid dissolves completely, partially, or is insoluble.

-

Causality Check: If the compound dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization, as recovery will be poor.[8]

-

-

Boiling Temperature Test: For solvents in which the compound was not fully soluble at room temperature, heat the test tube in a suitable heating bath (e.g., a sand bath or water bath). Add more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

-

Causality Check: An ideal solvent will dissolve the compound completely at its boiling point in a reasonable volume.[2] If a very large volume of solvent is required, recovery will be low.

-

-

Crystallization Test: Remove the tubes from the heat and allow them to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod.

-

Cooling: Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.

-

Evaluation: Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

Protocol 2: Full-Scale Single-Solvent Recrystallization

This protocol should be used with the best solvent identified in Protocol 1 (e.g., isopropanol or ethanol are likely good candidates).

-

Dissolution: Place the crude compound in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Begin heating and stirring on a hotplate. Add just enough hot solvent to fully dissolve the solid.

-

Expert Tip: Adding a small excess of solvent (~5-10%) can prevent premature crystallization during the subsequent hot filtration step.

-

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of the hot solvent in a second, clean Erlenmeyer flask (the receiving flask) and heat it on the hotplate. This keeps the flask warm and saturated with solvent vapor, preventing premature crystallization in the funnel. Filter the hot solution through a fluted filter paper into the pre-warmed receiving flask.

-